C.I. Acid Red 91
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Acid Red 91 is synthesized through the bromination of fluorescein. The process involves the reaction of fluorescein with bromine in the presence of a suitable solvent, resulting in the formation of tetrabromofluorescein. This intermediate is then nitrated to produce dibromo dinitro fluorescein, which is subsequently converted to its disodium salt form, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through repeated crystallization from butan-1-ol to remove any inorganic halides .
Chemical Reactions Analysis
Types of Reactions: C.I. Acid Red 91 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo linkages in the dye, resulting in the formation of amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) or other reducing agents under acidic or basic conditions.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
C.I. Acid Red 91 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a histological stain for tissues, cells, and microorganisms. .
Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer properties.
Industry: Utilized as a dye in the textile, paper, and leather industries.
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
548-24-3 |
---|---|
Molecular Formula |
C20H8Br2N2NaO9 |
Molecular Weight |
603.1 g/mol |
IUPAC Name |
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br2N2O9.Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;/h1-6,25-26H; |
InChI Key |
LXPLFSYCGARHMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-].[Na] |
548-24-3 | |
Pictograms |
Corrosive |
Synonyms |
Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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